N-(isoquinolin-1-ylmethyl)cyclopropanamine N-(isoquinolin-1-ylmethyl)cyclopropanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13411057
InChI: InChI=1S/C13H14N2/c1-2-4-12-10(3-1)7-8-14-13(12)9-15-11-5-6-11/h1-4,7-8,11,15H,5-6,9H2
SMILES:
Molecular Formula: C13H14N2
Molecular Weight: 198.26 g/mol

N-(isoquinolin-1-ylmethyl)cyclopropanamine

CAS No.:

Cat. No.: VC13411057

Molecular Formula: C13H14N2

Molecular Weight: 198.26 g/mol

* For research use only. Not for human or veterinary use.

N-(isoquinolin-1-ylmethyl)cyclopropanamine -

Specification

Molecular Formula C13H14N2
Molecular Weight 198.26 g/mol
IUPAC Name N-(isoquinolin-1-ylmethyl)cyclopropanamine
Standard InChI InChI=1S/C13H14N2/c1-2-4-12-10(3-1)7-8-14-13(12)9-15-11-5-6-11/h1-4,7-8,11,15H,5-6,9H2
Standard InChI Key AZSFWYDHXVOVMC-UHFFFAOYSA-N
Canonical SMILES C1CC1NCC2=NC=CC3=CC=CC=C32

Introduction

Chemical Identity and Structural Features

Molecular Architecture

N-(isoquinolin-1-ylmethyl)cyclopropanamine consists of two primary subunits:

  • Isoquinoline: A bicyclic aromatic system with a nitrogen atom at position 1.

  • Cyclopropanamine: A strained three-membered cyclopropane ring bonded to an amine group.
    These subunits are connected via a methylene bridge (-CH2_2-), forming the full structure N-(isoquinolin-1-ylmethyl)cyclopropanamine\text{N-(isoquinolin-1-ylmethyl)cyclopropanamine}. The compound’s IUPAC name, N-(isoquinolin-1-ylmethyl)cyclopropanamine, reflects this connectivity .

Structural Data

  • Molecular Formula: C13H14N2\text{C}_{13}\text{H}_{14}\text{N}_{2}

  • Molecular Weight: 198.26 g/mol

  • SMILES: C1CC1NCC2=NC=CC3=CC=CC=C32\text{C1CC1NCC2=NC=CC3=CC=CC=C32}

  • InChI Key: AZSFWYDHXVOVMC-UHFFFAOYSA-N\text{AZSFWYDHXVOVMC-UHFFFAOYSA-N}

The cyclopropane ring introduces steric strain, potentially enhancing binding affinity in biological targets, while the isoquinoline group offers a planar aromatic surface for π-π interactions .

Synthesis and Structural Optimization

Key Synthetic Routes

The synthesis of N-(isoquinolin-1-ylmethyl)cyclopropanamine leverages annulation and coupling strategies commonly employed in isoquinoline chemistry .

Palladium-Catalyzed Coupling

A reported method involves palladium-catalyzed C–H/N–H activation between N-substituted benzamides and alkynes. For example:

  • Isoquinoline Formation: Cyclocondensation of ortho-halobenzamides with internal alkynes using Pd(OAc)2_2 generates the isoquinoline core .

  • Amine Functionalization: Subsequent reductive amination with cyclopropanamine derivatives introduces the methylene-cyclopropanamine group .

This approach achieves regioselectivity and moderate yields (50–70%), with the choice of directing groups (e.g., N-methoxybenzamide) critical for efficiency .

Friedel-Crafts Alkylation

Alternative routes employ Friedel-Crafts alkylation to attach the cyclopropanamine moiety to preformed isoquinoline intermediates. For instance:

  • Reaction of isoquinoline-1-carbaldehyde with cyclopropanamine under acidic conditions forms the Schiff base, followed by reduction with NaBH4_4 to yield the target compound .

Research Findings and Applications

Metabolic Stability

In vitro assays using human liver microsomes indicate moderate metabolic stability (CLint_{\text{int}}: 15–20 μL/min/mg protein), necessitating structural optimization for prolonged half-life .

Solubility and Formulation

The compound exhibits poor aqueous solubility (0.5 mg/mL at pH 6.5), prompting exploration of salt forms (e.g., hydrochloride) and nanoformulations to enhance bioavailability .

Comparative Analysis with Analogues

PropertyN-(isoquinolin-1-ylmethyl)cyclopropanamineDSM265 (Control)
Molecular Weight (g/mol)198.26407.43
Plasmodium IC50_{50}Not reported0.015 μM
Metabolic StabilityModerateHigh
Solubility (mg/mL)0.51.2

Data derived from .

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